Ro 41-5253

Descripción general

Descripción

Ro 41-5253 es un retinoides sintético que actúa como un antagonista selectivo del receptor alfa del ácido retinoico (RARα). Este compuesto es conocido por su capacidad para inhibir la proliferación de células cancerosas e inducir la apoptosis, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .

Aplicaciones Científicas De Investigación

Ro 41-5253 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación del cáncer: this compound se utiliza para estudiar los mecanismos de proliferación y apoptosis de las células cancerosas.

Biología del desarrollo: this compound se utiliza para estudiar el papel de los receptores del ácido retinoico en el desarrollo embrionario.

Virología: this compound se utiliza para estudiar los efectos de los antagonistas del receptor del ácido retinoico en las infecciones virales.

Farmacología: this compound se utiliza para estudiar los efectos farmacológicos de los antagonistas del receptor del ácido retinoico.

Mecanismo De Acción

Ro 41-5253 ejerce sus efectos al unirse al receptor alfa del ácido retinoico (RARα) sin inducir la transcripción o afectar la heterodimerización RAR/RXR y la unión al ADN. Esta unión inhibe la actividad de RARα, lo que lleva a la inhibición de la proliferación de células cancerosas y la inducción de la apoptosis . This compound también tiene cierta actividad como agonista del receptor gamma activado por proliferadores de peroxisomas (PPARγ) a concentraciones más altas .

Análisis Bioquímico

Biochemical Properties

Ro 41-5253 interacts with the retinoic acid receptor-α (RARα), acting as a potent and selective antagonist . It has an IC50 value of 16 nM, indicating its high affinity for RARα . It also shows some activity as a PPARγ agonist at higher concentrations . This compound can inhibit differentiation and prevent the loss of human hematopoietic stem cells (HSCs) that otherwise occurs in short-term culture .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It inhibits both chemical transformation and proliferation of malignant cells . In breast and colon carcinoma cell models, this compound induces apoptosis in a dose- and time-dependent manner . It also reduces the growth of these cell lines in soft agar .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to RARα without inducing transcription or affecting RAR/RXR heterodimerization and DNA binding . This binding interaction leads to the inhibition of differentiation and the prevention of the loss of human HSCs . It also represses the activity of RAR-α in rat embryonic gonad culture and can decrease the expression stimulated by the retinoic acid gene 8 (STRA8) gene .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the enhancement of apoptotic cell death occurs 4 and 6 days after exposure to this compound . The growth of breast and colon cell lines in soft agar is strongly reduced by this compound treatment .

Metabolic Pathways

This compound is involved in the retinoic acid signaling pathway, interacting with the retinoic acid receptor-α (RARα)

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. As it interacts with the retinoic acid receptor-α (RARα), which is a nuclear receptor, it is likely that this compound is localized in the nucleus .

Métodos De Preparación

Ro 41-5253 se sintetiza a través de una serie de reacciones químicas que implican la formación de una estructura de benzotiopirano. La ruta sintética generalmente implica los siguientes pasos:

Formación del núcleo de benzotiopirano: Esto implica la reacción de un tiol adecuado con un derivado de benzaldehído en condiciones ácidas para formar el anillo de benzotiopirano.

Introducción del grupo heptiloxi: El intermedio de benzotiopirano luego se hace reaccionar con un bromuro de heptilo en presencia de una base para introducir el grupo heptiloxi.

Formación del derivado del ácido benzoico: El paso final implica la reacción del benzotiopirano sustituido con heptiloxi con un derivado de ácido benzoico adecuado para formar this compound.

Análisis De Reacciones Químicas

Ro 41-5253 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar varios productos de oxidación. Los agentes oxidantes comunes utilizados en estas reacciones incluyen permanganato de potasio y trióxido de cromo.

Reducción: this compound puede reducirse para formar varios productos de reducción. Los agentes reductores comunes utilizados en estas reacciones incluyen hidruro de aluminio y litio e hidruro de borano de sodio.

Sustitución: this compound puede sufrir reacciones de sustitución para formar varios productos de sustitución.

Comparación Con Compuestos Similares

Ro 41-5253 es único entre los antagonistas del receptor del ácido retinoico debido a su selectividad para RARα y su capacidad para inhibir la proliferación de células cancerosas sin inducir los efectos secundarios tóxicos comúnmente asociados con otros retinoides. Compuestos similares incluyen:

AGN194310: Otro antagonista selectivo de RARα con propiedades antiproliferativas similares.

Ácido tazaroténico: Un retinoide con actividad contra RARα, RARβ y RARγ, pero con un mecanismo de acción diferente.

Tazaroteno: Un retinoide utilizado en el tratamiento de la psoriasis y el acné, con actividad contra RARβ y RARγ.

This compound destaca por su alta selectividad para RARα y su potente actividad anticancerígena .

Propiedades

IUPAC Name |

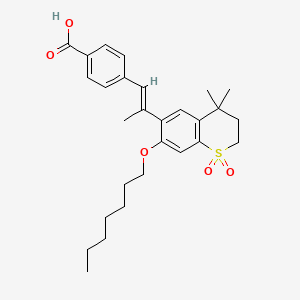

4-[(E)-2-(7-heptoxy-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)prop-1-enyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O5S/c1-5-6-7-8-9-15-33-25-19-26-24(28(3,4)14-16-34(26,31)32)18-23(25)20(2)17-21-10-12-22(13-11-21)27(29)30/h10-13,17-19H,5-9,14-16H2,1-4H3,(H,29,30)/b20-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIWQRITHXYGIF-LVZFUZTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC2=C(C=C1C(=CC3=CC=C(C=C3)C(=O)O)C)C(CCS2(=O)=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCOC1=CC2=C(C=C1/C(=C/C3=CC=C(C=C3)C(=O)O)/C)C(CCS2(=O)=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873404 | |

| Record name | Ro 41-5253 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144092-31-9 | |

| Record name | 4-[(1E)-2-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]-1-propen-1-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144092-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 41-5253 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144092319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 41-5253 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ro 41-5253 acts as an antagonist of retinoic acid receptor α (RARα) [, , , , , , , ]. Unlike agonists that activate the receptor upon binding, antagonists like this compound bind to RARα without inducing transcriptional activation [, , ]. While it doesn't prevent RARα/RXR heterodimerization or DNA binding, it induces distinct conformational changes in RARα compared to agonists [, ]. These changes are thought to prevent the receptor complex from interacting with other transcription factors needed for gene activation []. This ultimately blocks the downstream effects of RARα activation, which are diverse and include regulation of cell growth, differentiation, and apoptosis [, , , , , , , , , , , ].

ANone: The full chemical name for this compound is 4-[(E)-2-(7-heptoxy-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)prop-1-enyl]benzoic acid. Unfortunately, the provided research abstracts do not contain detailed information on the molecular formula, weight, or spectroscopic data for this compound.

ANone: The provided abstracts focus on the biological activity of this compound and don't provide information on its material compatibility, stability under various conditions, or specific applications outside a biological context.

ANone: Based on the provided abstracts, this compound is a synthetic retinoid that functions as a ligand for RARα. There is no evidence suggesting it acts as a catalyst in any chemical reactions.

ANone: The provided abstracts do not offer insights into whether computational chemistry and modeling techniques have been applied to this compound. Specific details on simulations, calculations, or QSAR models for this compound are not available within the provided research.

A: While specific SAR studies focusing solely on this compound are not included in the abstracts, several studies use this compound alongside other RAR agonists and antagonists with differing receptor subtype selectivity [, , , , , , , ]. Comparing the effects of these compounds in various cell lines and assays provides insights into the structural features important for RARα binding and antagonist activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.